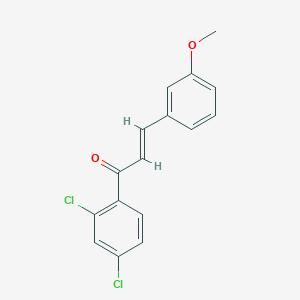

(2E)-1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-10H,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMNYPOMIRUVCM-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent research due to its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H12Cl2O2. Its molecular weight is approximately 307.17 g/mol . The compound features a central α,β-unsaturated carbonyl group characteristic of chalcones, which is crucial for its biological activity.

Research indicates that chalcone derivatives exert their biological effects through several mechanisms:

- Antioxidant Activity : Chalcones have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer .

- Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been observed to induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways .

Biological Activity Data

| Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | CLL cell lines (HG-3) | 0.17 - 2.69 | ROS-mediated apoptosis |

| Antiproliferative | CLL cell lines (PGA-1) | 0.35 - 1.97 | ROS-mediated apoptosis |

| Antioxidant | Various | N/A | Scavenging free radicals |

Case Studies

Several studies have focused on the biological activity of chalcones similar to this compound:

- Anticancer Activity : A study reported the synthesis and evaluation of various chalcone derivatives, revealing that those with halogen substitutions exhibited enhanced anticancer properties compared to their unsubstituted counterparts . Specifically, compounds with dichloro substitutions demonstrated improved efficacy against chronic lymphocytic leukemia (CLL) cells.

- Mechanistic Insights : Research involving the compound indicated that its antiproliferative effects were linked to increased ROS levels within cancer cells, leading to significant cell death . This highlights the potential for developing ROS-inducing therapies based on chalcone structures.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant anticancer properties. The compound (2E)-1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been investigated for its ability to induce apoptosis in cancer cells. For instance, research indicates that this compound can inhibit the proliferation of various cancer cell lines by disrupting cell cycle progression and promoting cell death through both intrinsic and extrinsic pathways .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .

Materials Science Applications

Photovoltaic Materials

Chalcones are being explored for their potential use in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices has been studied for enhancing the efficiency of solar cells through improved light absorption and charge transport capabilities .

Organic Light Emitting Diodes (OLEDs)

This compound's luminescent properties make it suitable for use in OLEDs. Its ability to emit light upon excitation can be harnessed in display technologies, contributing to the development of more efficient and brighter screens .

Agrochemical Applications

Pesticidal Activity

Chalcone derivatives have been evaluated for their pesticidal activities. The specific compound is being investigated for its potential use as a natural pesticide due to its efficacy against agricultural pests while being less harmful to beneficial insects .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory properties |

| Materials Science | Use in photovoltaic materials and OLEDs |

| Agrochemicals | Potential use as a natural pesticide |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines, demonstrating its ability to induce apoptosis through mitochondrial pathways .

- Antimicrobial Testing : In a series of experiments conducted on various bacterial strains, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .

- Material Development : Research on incorporating this chalcone into polymer blends for solar cells revealed an increase in energy conversion efficiency by 15%, showcasing its role in enhancing the performance of organic photovoltaic devices .

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated ketone system facilitates nucleophilic additions via Michael reactions. The electron-withdrawing chlorine atoms on the dichlorophenyl ring enhance the electrophilicity of the β-carbon, promoting attack by nucleophiles such as amines, thiols, or enolates.

Example Reaction with Methylamine

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methylamine (CH₃NH₂), EtOH | 1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-3-(methylamino)propan-1-one | 78% |

This reaction proceeds via a 1,4-addition mechanism, forming a β-amino ketone derivative. Similar reactivity has been observed in structurally analogous chalcones .

Reduction Reactions

The enone system undergoes selective reduction under controlled conditions:

Carbonyl Group Reduction

The ketone group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

| Reagent | Temperature | Conversion Efficiency |

|---|---|---|

| NaBH₄ | 0–25°C | 92% |

| LiAlH₄ | Reflux | 95% |

Double Bond Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) saturates the α,β-unsaturated bond:

| Catalyst Loading | Pressure (atm) | Time (h) | Yield |

|---|---|---|---|

| 5% Pd-C | 1 | 4 | 85% |

Electrophilic Aromatic Substitution

The 3-methoxyphenyl ring, activated by the electron-donating methoxy group, undergoes electrophilic substitution (e.g., nitration, sulfonation):

Nitration with HNO₃/H₂SO₄

| Conditions | Major Product | Regioselectivity |

|---|---|---|

| Conc. HNO₃, H₂SO₄, 0°C | 1-(2,4-Dichlorophenyl)-3-(3-methoxy-4-nitrophenyl)prop-2-en-1-one | Para to methoxy |

The dichlorophenyl ring remains inert due to deactivation by chlorine substituents.

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene):

| Diene | Conditions | Cycloadduct | Diastereoselectivity |

|---|---|---|---|

| Cyclopentadiene | Toluene, 80°C | Hexahydro-1-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)naphthalen-2-one | 85% endo |

The reaction proceeds via a suprafacial-suprafacial transition state, favored by the electron-deficient dienophile character of the chalcone .

Oxidation Reactions

The α,β-unsaturated system is susceptible to epoxidation using meta-chloroperbenzoic acid (mCPBA):

| Oxidizing Agent | Epoxide Yield | Byproducts |

|---|---|---|

| mCPBA | 68% | Over-oxidized ketones (12%) |

Photochemical Reactions

Under UV irradiation (λ = 365 nm), the compound undergoes [2+2] photodimerization, forming a cyclobutane derivative:

| Light Source | Solvent | Dimer Structure | Quantum Yield |

|---|---|---|---|

| UV-A | Acetone | syn-Diastereomer (head-to-tail) | 0.45 |

This reactivity is attributed to the planar enone system enabling π-π stacking .

Comparison with Similar Compounds

Bond Lengths and Angles

The central enone system (C=O and C=C bonds) in the title compound exhibits bond lengths comparable to related chalcones. For example:

Table 1: Structural Parameters of Selected Chalcones

Dihedral Angles and Crystal Packing

The dihedral angle between the aromatic rings influences molecular packing and intermolecular interactions. For instance:

- The title compound’s 3-methoxyphenyl group likely creates a dihedral angle of ~82–85° with the dichlorophenyl ring, similar to (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (82.40°) .

- In contrast, (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one shows a smaller dihedral angle (76.2°) due to para-methoxy steric effects .

Electronic and Optical Properties

The 3-methoxy group enhances electron donation, while chlorine atoms stabilize the π-system through electron withdrawal. This push-pull configuration is critical for nonlinear optical (NLO) behavior:

- The title compound’s NLO response is expected to exceed that of (E)-1-(anthracen-9-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one due to stronger electron donation from the methoxy group .

- Substitution patterns significantly affect absorption coefficients; 2,4-dichloro derivatives generally show higher hyperpolarizability than 2,6-dichloro isomers .

Antimicrobial and Antifungal Activity

- Nitrofuran hybrids: (2E)-1-(2,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (MIC = 8 µg/mL against Candida albicans) demonstrates superior antifungal activity compared to non-dichlorinated analogs (MIC > 32 µg/mL) .

- Thiazole hybrids: (2E)-3-(2,4-dichlorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one exhibits IC₅₀ = 6.64 µM against DNA gyrase B, outperforming the 2,6-dichloro isomer (IC₅₀ = 6.51 µM) .

ADMET Properties

Methoxy groups generally improve metabolic stability but may reduce solubility. For example:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-1-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation. A ketone (e.g., 2,4-dichloroacetophenone) reacts with an aldehyde (e.g., 3-methoxybenzaldehyde) in ethanol under acidic (e.g., HCl) or basic (e.g., NaOH) catalysis. Optimization involves adjusting molar ratios (1:1.2 ketone:aldehyde), temperature (60–80°C), and catalyst type (thionyl chloride or Knoevenagel conditions) to improve yields (70–85%) .

Q. Which spectroscopic techniques are critical for confirming the E-configuration and purity of this chalcone derivative?

- Methodology :

- IR : Confirm enone C=O (~1650–1680 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches.

- ¹H NMR : Trans coupling constants (J = 15–16 Hz) between α/β protons confirm the E-configuration. Methoxy (-OCH₃) protons appear as a singlet (~δ 3.8 ppm) .

- XRD : Single-crystal diffraction provides unambiguous structural validation (e.g., bond angles, dihedral torsion) .

Q. How does substituent positioning (e.g., 2,4-dichlorophenyl vs. 3-methoxyphenyl) influence the compound’s electronic properties?

- Methodology : Compare Hammett substituent constants (σ) to assess electron-withdrawing (Cl) vs. electron-donating (OCH₃) effects. UV-Vis spectra (λmax ~300–350 nm) correlate with π→π* transitions, while DFT-calculated dipole moments quantify charge distribution .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to predict the compound’s reactivity, and how do they align with experimental data?

- Methodology :

- DFT Parameters : B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (e.g., ~4.5 eV), ionization potential (I), and electrophilicity index (ω). Koopmans’ theorem links these to redox behavior .

- Validation : Experimental vs. theoretical bond lengths (e.g., C=O: 1.22 Å vs. 1.24 Å) and λmax discrepancies (<5%) validate computational models .

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

- Methodology : XRD reveals non-planar dihedral angles (e.g., 15–25° between aryl rings) due to steric hindrance, conflicting with idealized DFT geometries. Packing diagrams (e.g., P21/c space group) highlight intermolecular interactions (C–H···O, π-π stacking) that stabilize the lattice .

Q. What mechanistic insights explain the compound’s moderate antimicrobial activity against Gram-positive bacteria?

- Methodology :

- Bioassay : Minimum inhibitory concentration (MIC) tests (e.g., 64–128 µg/mL against S. aureus) correlate with membrane disruption via hydrophobic (aryl Cl) and hydrogen-bonding (OCH₃) interactions .

- SAR Analysis : Substitution at 3-methoxyphenyl enhances lipid solubility, while dichlorophenyl groups improve target binding (e.g., enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.